molecular formula C18H14N4O3 B3016599 N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide CAS No. 929471-00-1

N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No. B3016599
CAS RN: 929471-00-1
M. Wt: 334.335
InChI Key: SUNINBIVIRNVPH-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a benzofuran, a triazole, and a methoxyphenyl group. Benzofurans are oxygen-containing heterocyclic compounds that are part of many bioactive molecules. Triazoles are nitrogen-containing heterocycles known for their stability and versatility in various chemical reactions. The methoxyphenyl group is a common substituent in organic chemistry with the methoxy- part indicating the presence of an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the triazole ring could be formed via a cyclization reaction . The methoxyphenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of aromatic rings (benzofuran and phenyl) would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the triazole ring is known to participate in various chemical reactions . The methoxy group in the methoxyphenyl part could potentially undergo demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a polar methoxy group could impact its solubility, melting point, and boiling point .

Scientific Research Applications

Organic Synthesis

These compounds are often used in organic synthesis. For instance, the compound “1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one” is synthesized using ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst . This methodology has been applied to the unique preparation of the potential bioactive compound .

Bioactive Compounds

Triazole derivatives produce a variety of biological effects due to their structural characteristics that make it easier to bind with target molecules . They are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .

Fungicide, Bactericide, and Herbicide Formulations

3-Aryl-3-triazolylpropiophenones have been described as efficient components in fungicide, bactericide, and herbicide formulations . This suggests that these compounds could have potential applications in agriculture and pest control.

Anticancer Activity

The pharmacophore hybridization approach is widely used for the design of drug-like small molecules with anticancer properties . The synthesized compound “2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide” was studied in vitro for its anticancer activity .

Inhibition of Linoleate Oxygenase Activity

Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles represent a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 . This suggests potential applications in the treatment of diseases related to the overactivity of this enzyme.

Protein Inhibitory Action

Mercapto- and thione-substituted 1,2,4-triazole moieties are important structural features of a wide range of synthetic medicines . They have been reported to have protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-24-13-8-6-11(7-9-13)16-19-18(22-21-16)20-17(23)15-10-12-4-2-3-5-14(12)25-15/h2-10H,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNINBIVIRNVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide

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